molecular formula C16H12ClNO2 B14669918 4-Chloro-2-(4-methoxyphenyl)-5-phenyl-1,3-oxazole CAS No. 51626-16-5

4-Chloro-2-(4-methoxyphenyl)-5-phenyl-1,3-oxazole

Cat. No.: B14669918
CAS No.: 51626-16-5
M. Wt: 285.72 g/mol
InChI Key: PFWPUQYXFHKLKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-(4-methoxyphenyl)-5-phenyl-1,3-oxazole is an organic compound that belongs to the oxazole family Oxazoles are heterocyclic aromatic compounds containing an oxygen and a nitrogen atom in a five-membered ring This particular compound is characterized by the presence of a chloro group, a methoxyphenyl group, and a phenyl group attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(4-methoxyphenyl)-5-phenyl-1,3-oxazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 4-chlorobenzoyl chloride with 4-methoxyaniline in the presence of a base can yield the desired oxazole compound. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine. The mixture is stirred at room temperature, and the product is isolated through filtration and purification techniques such as recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(4-methoxyphenyl)-5-phenyl-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding oxazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced oxazole derivatives.

    Substitution: Formation of substituted oxazole derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

4-Chloro-2-(4-methoxyphenyl)-5-phenyl-1,3-oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(4-methoxyphenyl)-5-phenyl-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its antioxidant properties could be due to the scavenging of free radicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(4-methoxyphenyl)-5-phenyl-1,3-oxazole is unique due to its specific combination of functional groups and the presence of the oxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

51626-16-5

Molecular Formula

C16H12ClNO2

Molecular Weight

285.72 g/mol

IUPAC Name

4-chloro-2-(4-methoxyphenyl)-5-phenyl-1,3-oxazole

InChI

InChI=1S/C16H12ClNO2/c1-19-13-9-7-12(8-10-13)16-18-15(17)14(20-16)11-5-3-2-4-6-11/h2-10H,1H3

InChI Key

PFWPUQYXFHKLKH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(O2)C3=CC=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.